

Technical Guide: Debutyldronedarone D7

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Compound of Interest		
Compound Name:	Debutyldronedarone D7	
Cat. No.:	B1150019	Get Quote

This document provides a comprehensive overview of **Debutyldronedarone D7**, the deuterated analog of Debutyldronedarone, the primary active metabolite of the antiarrhythmic drug Dronedarone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, pharmacology, metabolism, and analytical measurement.

Chemical Identity and CAS Number

Debutyldronedarone D7 is the deuterium-labeled form of Debutyldronedarone, a major circulating and pharmacologically active metabolite of Dronedarone.[1][2] Deuterated compounds are frequently used as internal standards in quantitative bioanalytical assays due to their similar chemical properties to the parent compound but distinct mass, allowing for accurate quantification by mass spectrometry.

While **DebutyIdronedarone D7** is available from commercial suppliers for research purposes, a specific CAS (Chemical Abstracts Service) number for this deuterated analog is not consistently reported in public databases. However, the CAS numbers for the parent compound and its hydrochloride salt are well-documented:

Compound	CAS Number
Debutyldronedarone	141626-35-9[3]
Desbutyl Dronedarone Hydrochloride	197431-02-0[4]

Chemical Structure of Debutyldronedarone:



Molecular Formula: C27H36N2O5S[3]

Molecular Weight: 500.65 g/mol [3]

Pharmacology

Debutyldronedarone is an active metabolite of Dronedarone and shares its pharmacological properties, although it is less potent.[5][6] Dronedarone itself is a multi-channel blocking antiarrhythmic agent, exhibiting characteristics of all four Vaughan Williams classes.[5][6][7]

- Class I: Rate-dependent inhibition of the rapid sodium (Na+) current.[6]
- Class II: Anti-adrenergic properties, inhibiting α and β-adrenergic receptors.[6][8]
- Class III: Blockade of potassium (K+) outward currents, which is its main mechanism of action.[6]
- Class IV: Blockade of slow calcium (Ca²⁺) inward currents.[6]

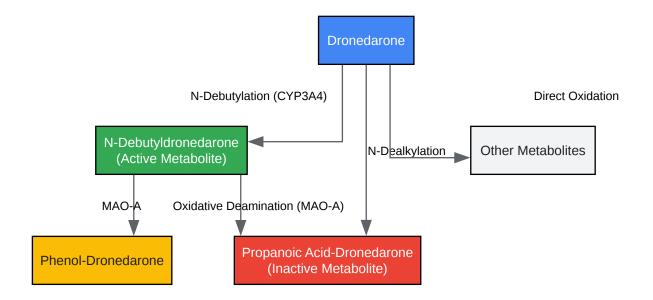
These actions collectively lead to a prolongation of the cardiac action potential and refractory periods, deceleration of cardiac conduction, and a reduction in heart rate.[5][6] The N-debutyl metabolite (Debutyldronedarone) possesses approximately 1/10 to 1/3 of the pharmacodynamic activity of the parent drug, Dronedarone.[5][6]

Metabolism of Dronedarone

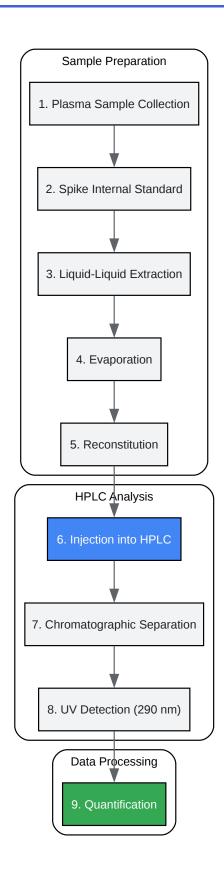
Dronedarone is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[6][9] The initial and major metabolic pathway is N-debutylation, which results in the formation of the active N-debutyl metabolite, Debutyldronedarone.[5][6][9] This metabolite undergoes further biotransformation.

The metabolic cascade of Dronedarone is outlined in the following signaling pathway diagram:









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